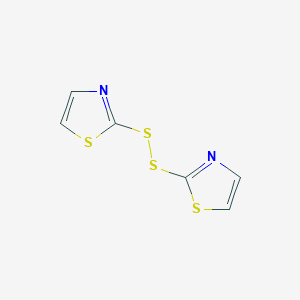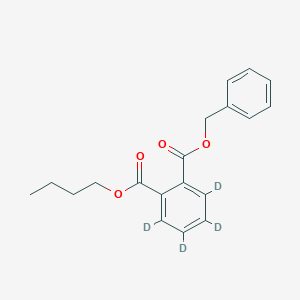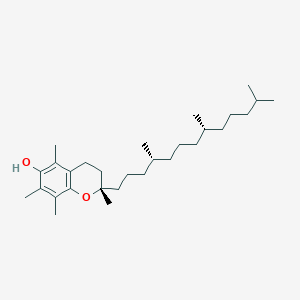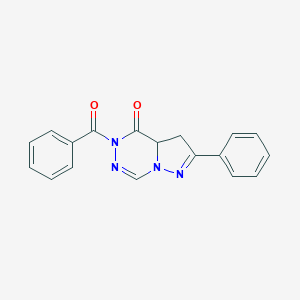
3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, also known as BPT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. In anticancer studies, 3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. In antiviral studies, 3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one has been shown to inhibit the replication of herpes simplex virus type 1 by targeting the viral DNA polymerase. In antibacterial studies, 3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus, by targeting the bacterial cell wall synthesis.
Efectos Bioquímicos Y Fisiológicos
3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one has been shown to have various biochemical and physiological effects, depending on the specific application. In anticancer studies, 3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one has been shown to induce cell cycle arrest and apoptosis in cancer cells. In antiviral studies, 3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one has been shown to reduce viral load and prevent viral replication. In antibacterial studies, 3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one has been shown to inhibit bacterial growth and induce bacterial cell death. 3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one has also been shown to have neuroprotective effects in Alzheimer's disease models, potentially through the inhibition of amyloid-beta aggregation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one has several advantages for lab experiments, including its relatively simple synthesis, high purity, and diverse range of potential applications. However, 3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one also has some limitations, including its low solubility in water and potential toxicity at high concentrations. These limitations must be taken into consideration when designing experiments with 3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one.
Direcciones Futuras
There are several future directions for research on 3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, including the development of more efficient synthesis methods, the investigation of its potential as a diagnostic tool for Alzheimer's disease, and the exploration of its potential applications in catalysis and materials science. Additionally, further studies are needed to fully understand the mechanism of action of 3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one and its potential side effects. Overall, 3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one has significant potential for various applications and warrants further investigation.
Métodos De Síntesis
3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one can be synthesized through a multistep process, starting from the reaction of benzoylhydrazine with ethyl acetoacetate to form 5-benzoyl-1,3-dimethylpyrazole-4-carboxylic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate and triethylorthoformate to form 3,3a-dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one. The synthesis of 3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one has been optimized to increase the yield and purity of the compound, making it more suitable for scientific research.
Aplicaciones Científicas De Investigación
3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one has been shown to exhibit anticancer, antiviral, and antibacterial activities. It has also been investigated for its potential as a diagnostic tool for Alzheimer's disease. In materials science, 3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks. In catalysis, 3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one has been utilized as a ligand for the synthesis of various metal complexes with potential applications in catalytic reactions.
Propiedades
Número CAS |
148680-60-8 |
|---|---|
Nombre del producto |
3,3a-Dihydro-5-benzoyl-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one |
Fórmula molecular |
C18H14N4O2 |
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
5-benzoyl-2-phenyl-3,3a-dihydropyrazolo[1,5-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C18H14N4O2/c23-17(14-9-5-2-6-10-14)22-18(24)16-11-15(20-21(16)12-19-22)13-7-3-1-4-8-13/h1-10,12,16H,11H2 |
Clave InChI |
OIDBUIBCMNUHAD-UHFFFAOYSA-N |
SMILES |
C1C2C(=O)N(N=CN2N=C1C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
SMILES canónico |
C1C2C(=O)N(N=CN2N=C1C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Sinónimos |
4-benzoyl-8-phenyl-1,3,4,9-tetrazabicyclo[4.3.0]nona-2,8-dien-5-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




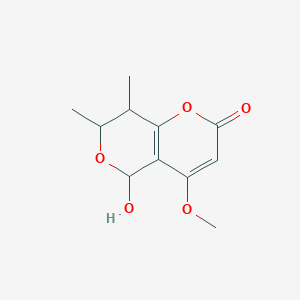
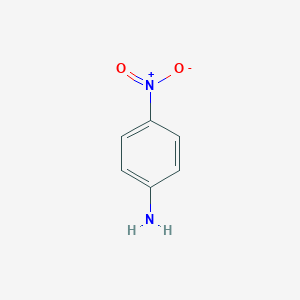
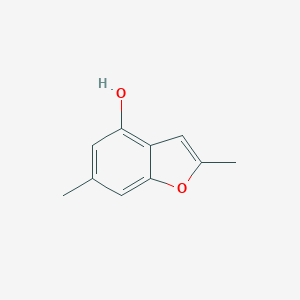
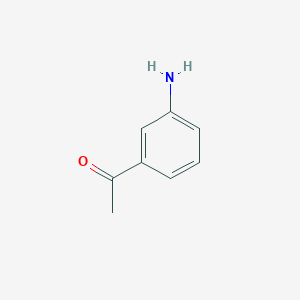
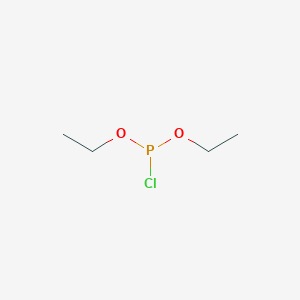

![(2R)-2,5,7,8-tetramethyl-2-[(4R,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B120562.png)
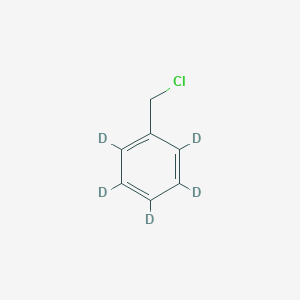
![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione](/img/structure/B120568.png)

